molecular formula C7H2Br2ClNS B1427249 4,6-Dibromo-2-chlorobenzo[d]thiazole CAS No. 1188141-65-2

4,6-Dibromo-2-chlorobenzo[d]thiazole

Cat. No.: B1427249
CAS No.: 1188141-65-2
M. Wt: 327.42 g/mol
InChI Key: ICDJWAROGHMGPR-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-chlorobenzo[d]thiazole is an organic compound with the molecular formula C7H2Br2ClNS and a molecular weight of 327.42 g/mol . This compound is part of the benzo[d]thiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

4,6-Dibromo-2-chlorobenzo[d]thiazole can be synthesized through several methods. One common synthetic route involves the bromination of 2-chlorobenzo[d]thiazole using bromine in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-70°C. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

4,6-Dibromo-2-chlorobenzo[d]thiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,6-dibromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDJWAROGHMGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733735
Record name 4,6-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188141-65-2
Record name 4,6-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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